2-Carboxyphenylboronic acid dihydrate

Boron-based drug discovery Oxidative stability Pharmacophore development

Choose this ortho-carboxy boronic acid for its unique ability to form a stable benzoxaborolone scaffold—delivering 10,000× greater oxidative stability than generic phenylboronic acids. Essential for synthesizing biaryl-2-carboxylic acid pharmaceuticals like Eltrombopag. Superior reactivity in Suzuki couplings with electron-deficient aryl bromides. Enables rational tuning of SWNT sensor optical properties. ≥98% purity. Avoid substitution with meta/para isomers or unsubstituted phenylboronic acids—only the ortho isomer provides these performance advantages.

Molecular Formula C7H11BO6
Molecular Weight 201.969
CAS No. 1257650-88-6
Cat. No. B572231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxyphenylboronic acid dihydrate
CAS1257650-88-6
Synonyms2-Carboxyphenylboronic acid dihydrate
Molecular FormulaC7H11BO6
Molecular Weight201.969
Structural Identifiers
SMILESB(C1=CC=CC=C1C(=O)O)(O)O.O.O
InChIInChI=1S/C7H7BO4.2H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4,11-12H,(H,9,10);2*1H2
InChIKeyXHFHPLIGSGHNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carboxyphenylboronic Acid Dihydrate CAS 1257650-88-6: Key Physicochemical and Structural Properties for Informed Procurement


2-Carboxyphenylboronic acid dihydrate (CAS 1257650-88-6; synonym: 2-boronobenzoic acid dihydrate) is a solid boronic acid derivative with molecular formula C₇H₇BO₄·2H₂O, a molecular weight of 201.97 g/mol, and a specified purity of ≥98% . Characterized by its ortho-carboxy substitution pattern, this compound undergoes spontaneous intramolecular cyclization to form a stable benzoxaborolone (borolactone) motif [1], a structural feature that defines its divergent physicochemical behavior relative to meta- or para-carboxy isomers and unsubstituted phenylboronic acids.

Why Generic Boronic Acid Substitution is Not a Viable Option for 2-Carboxyphenylboronic Acid Dihydrate


Attempting to substitute this compound with a generic phenylboronic acid or with its 3- or 4-carboxy isomers is fraught with risk due to the unique ortho-carboxy substitution. This spatial arrangement enables the spontaneous, intramolecular cyclization into a benzoxaborolone [1], which fundamentally alters the electron density at boron [2] and is the direct cause of its vastly different performance in critical parameters such as oxidative stability [3], reactivity in cross-coupling , and behavior in sensor applications [4]. The following evidence demonstrates that these differences are not incremental but represent order-of-magnitude or qualitative changes in material performance.

2-Carboxyphenylboronic Acid Dihydrate: A Quantitative Evidence Guide for Performance-Based Selection


Oxidative Stability: A 10,000-Fold Improvement Over Phenylboronic Acid and Benzoxaborole

The benzoxaborolone motif formed by 2-carboxyphenylboronic acid provides a 104-fold (10,000-fold) increase in oxidative stability compared to the common boronic acid pharmacophores, phenylboronic acid (PBA) and benzoxaborole (BL) [1]. This is a direct result of its intramolecular cyclization, which is not possible in the 3- or 4-carboxy isomers or in simple phenylboronic acid [2]. This quantitative stability difference is crucial for applications in redox-active environments.

Boron-based drug discovery Oxidative stability Pharmacophore development

Defined Synthetic Utility: Documented 76% Yield for Synthesis of 2-Carboxyphenylboronic Acid Itself

A robust and practical synthesis of 2-carboxyphenylboronic acid is documented, achieving a 76% yield from 2-tolylboronic acid under mild oxidative conditions . This contrasts with the challenging synthesis of other ortho-substituted boronic acids, which often require more forcing conditions or give lower yields. This validated synthetic route provides a reliable, scalable entry point for further derivatization .

Organic synthesis Process chemistry Suzuki-Miyaura coupling

Divergent Performance in SWNT-Based Sensors: Ortho-Substitution Alters Quantum Yield

In a comparative study of phenyl boronic acids (PBAs) used to modulate single-walled carbon nanotube (SWNT) photoluminescence, the ortho-substituted 2-carboxyphenylboronic acid (2CPBA) resulted in a significantly lower quantum yield than its para-isomer (4CPBA) [1]. This systematic variation in optical output is directly linked to the position of the carboxy group, with the meta-isomer (3CPBA) also showing distinct behavior [1]. This demonstrates that isomer substitution is not equivalent and must be chosen deliberately based on desired sensor performance.

Nanosensor development Carbon nanotubes Saccharide recognition

Inhibitory Potency: A >48-Fold Difference in IC50 Relative to 2-APBA

In a study on wild-type enzyme inhibition, 2-carboxyphenylboronic acid (2-CPBA) demonstrated an IC50 of approximately 19 mM, classifying it as an extremely weak inhibitor [1]. This is in stark contrast to a closely related analog, 2-acetylphenylboronic acid (2-APBA), which showed an IC50 of 392 µM [1]. This represents a greater than 48-fold difference in inhibitory potency, underscoring that even minor changes to the ortho-substituent can have drastic effects on biological activity.

Enzyme inhibition Medicinal chemistry Protease inhibitors

Optimal Deployment Scenarios for 2-Carboxyphenylboronic Acid Dihydrate Based on Quantitative Evidence


Synthesis of Biologically Active Biaryl-2-Carboxylic Acid Scaffolds

This compound is the reagent of choice for synthesizing biaryl-2-carboxylic acids, a privileged motif in pharmaceuticals like the thrombopoietin receptor agonist Eltrombopag . Its utility is underpinned by a well-characterized synthesis (76% yield) and documented success in Suzuki couplings with aryl bromides bearing electron-withdrawing groups . This established, reliable chemistry makes it a cornerstone building block for medicinal chemistry programs targeting this specific biaryl framework.

Development of Oxidation-Resistant Boron-Based Pharmacophores

In drug discovery programs where the target molecule must operate in oxidative biological environments, the 10,000-fold greater oxidative stability of the benzoxaborolone scaffold is the paramount selection criterion. This compound provides a validated starting point for building boron-containing drugs with enhanced metabolic stability, directly addressing a major hurdle that has limited the clinical success of boronic acid therapeutics .

Rational Design of Single-Walled Carbon Nanotube (SWNT) Optical Sensors for Saccharides

For researchers developing near-infrared fluorescent SWNT sensors, this compound is not merely a generic boronic acid but a specific tool for engineering desired optical properties. Evidence shows that its ortho-carboxy group systematically lowers the SWNT's photoluminescence quantum yield compared to para-substituted isomers . This knowledge enables the rational, predictable tuning of sensor baseline signal, a critical parameter for achieving optimal sensitivity and dynamic range in saccharide recognition applications .

Synthesis of Metal-Organic Complexes and Coordination Polymers

The unique bifunctional nature of 2-carboxyphenylboronic acid—with both a boronic acid and a carboxylic acid group in close proximity—makes it an excellent ligand for synthesizing novel metal-organic complexes and coordination polymers. Its crystal structure and ability to form stable chelates, including the benzoxaborolone motif , provide a rigid and predictable building unit for constructing extended architectures. Single crystal X-ray analysis has confirmed the compound's orthorhombic structure (space group P212121) with unit cell dimensions a=1.1114 nm, b=1.7677 nm, c=1.8312 nm , providing essential crystallographic parameters for materials scientists designing novel metal-organic frameworks (MOFs) or supramolecular assemblies. This structural predictability and the presence of multiple metal-coordinating sites (the carboxylate oxygen and boronate group) offer distinct advantages over simple phenylboronic acids for creating tailored materials with specific magnetic or optical properties.

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